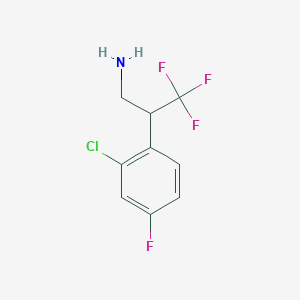

2-(2-氯-4-氟苯基)-3,3,3-三氟丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 'CP-55940' and belongs to the class of cannabinoids. CP-55940 has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.

科学研究应用

聚合物科学与材料化学

源自含氟芳香二胺的可溶性氟聚酰亚胺已被合成,以生成聚(酰胺酸),其表现出优异的热稳定性、低吸湿性和高湿热稳定性。由于其优异的性能,这些材料对于它们在先进技术中的潜在应用非常有价值 (谢等人,2001)。类似地,新型有机可溶氟化聚酰亚胺已被开发用于电子应用,提供低介电常数和高热稳定性等优点 (Chung 和 Hsiao,2008)。

合成化学与催化

钯催化的芳基氯化物的三氟甲基化已被证明是将 CF3 基团引入芳基底物的有效方法。该反应对于制药和农用化学化合物具有重要意义,其中已知 CF3 基团可以增强有机分子的性质 (Cho 等人,2010)。此外,已经开发出一种实用且无催化剂的三氟乙基化胺反应,为构建具有显着官能团耐受性的氟化胺提供了一种直接的方法 (Andrews、Faizova、和 Denton,2017)。

作用机制

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine, also known as Resatorvid or TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response .

Mode of Action

Resatorvid suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This inhibition prevents the downstream activation of inflammatory pathways, thereby reducing inflammation.

Biochemical Pathways

The compound’s action on TLR4 affects the nuclear factor kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of TLR4 prevents the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines .

Result of Action

The inhibition of TLR4 and the subsequent suppression of the NF-κB pathway result in a decrease in the production of pro-inflammatory cytokines . This can help to reduce inflammation and potentially alleviate symptoms in conditions characterized by excessive inflammation.

属性

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF4N/c10-8-3-5(11)1-2-6(8)7(4-15)9(12,13)14/h1-3,7H,4,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRKJPYBKROHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-3,3,3-trifluoropropan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)